

Discovery and synthesis of JN122

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Compound of Interest

Compound Name: JN122

Cat. No.: B12364769

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An in-depth technical guide to the discovery and synthesis of **JN122**, a novel MDM2 inhibitor for cancer therapy.

Introduction

JN122, also identified as (–)60, is a highly potent, spiroindoline-containing small molecule inhibitor of the MDM2/p53 protein-protein interaction.^{[1][2][3]} By disrupting this interaction, **JN122** liberates the p53 tumor suppressor from MDM2-mediated degradation, thereby reactivating the p53 signaling pathway.^{[1][2][3]} This leads to the induction of cell cycle arrest, apoptosis, and potent antitumor activity in cancer cells harboring wild-type p53.^{[1][3]} This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of **JN122**.

Quantitative Biological Data

The biological activity of **JN122** has been characterized through various in vitro and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: Biochemical and Cellular Activity of JN122

Assay/Cell Line	Parameter	Value	Reference
MDM2 Binding Affinity	K _i	0.7 nM	[4]
MDM4 Binding Affinity	K _i	527 nM	[4]
HCT-116 (colorectal carcinoma)	IC ₅₀	39.6 nM	[5]
RKO (colorectal carcinoma)	IC ₅₀	43.2 nM	[4]
U2-OS (osteosarcoma)	IC ₅₀	10.8 nM	[4]
A549 (lung carcinoma)	IC ₅₀	2.9 nM	[4]
MSTO-211H (mesothelioma)	IC ₅₀	9.48 nM	[4]
HepG2 (hepatocellular carcinoma)	IC ₅₀	0.32 nM	[4]
HEK-293 (normal embryonic kidney)	IC ₅₀	4.28 μM	[4][5]

Table 2: Microsomal Stability of JN122

Species	Half-life (t _{1/2}) in minutes	Reference
Human	341	[4]
Dog	1150	[4]
Monkey	High Stability	[4]
Rat	Low Stability	[4]
Mouse	Low Stability	[4]

Experimental Protocols

Synthesis of JN122

The synthesis of **JN122** is detailed in the supporting information of the primary publication.^{[1][2]} While the full, step-by-step protocol from the supplementary files is not provided in the search results, the publication outlines a structure-based discovery approach. This typically involves iterative chemical synthesis and biological testing to optimize the compound's structure for high-affinity binding to the MDM2 protein. The core structure is a novel spiro-indoline scaffold.^[1]

MDM2/p53 Interaction Assay

The potency of **JN122** in disrupting the MDM2-p53 interaction was likely determined using a competitive binding assay, such as a Fluorescence Polarization (FP) assay or an AlphaLISA-based assay. These are common methods for studying protein-protein interactions.

General Protocol for a Fluorescence Polarization (FP) Assay:

- A fluorescently labeled p53-derived peptide probe is incubated with the MDM2 protein.
- In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal.
- **JN122** is added in increasing concentrations. By competing with the p53 peptide for binding to MDM2, it displaces the probe.
- The displaced, smaller fluorescent probe tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.
- The IC₅₀ value is determined by plotting the change in polarization against the concentration of **JN122**.

Cell Proliferation Assay (e.g., CellTiter-Glo)

- Cancer cells with wild-type p53 (e.g., HCT-116, RKO, U2-OS) are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with a serial dilution of **JN122** for a specified period (e.g., 72 hours).

- The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
- Luminescence is measured using a plate reader.
- The IC₅₀ values, representing the concentration of **JN122** that inhibits cell growth by 50%, are calculated from the dose-response curves.[\[1\]](#)

Western Blot Analysis

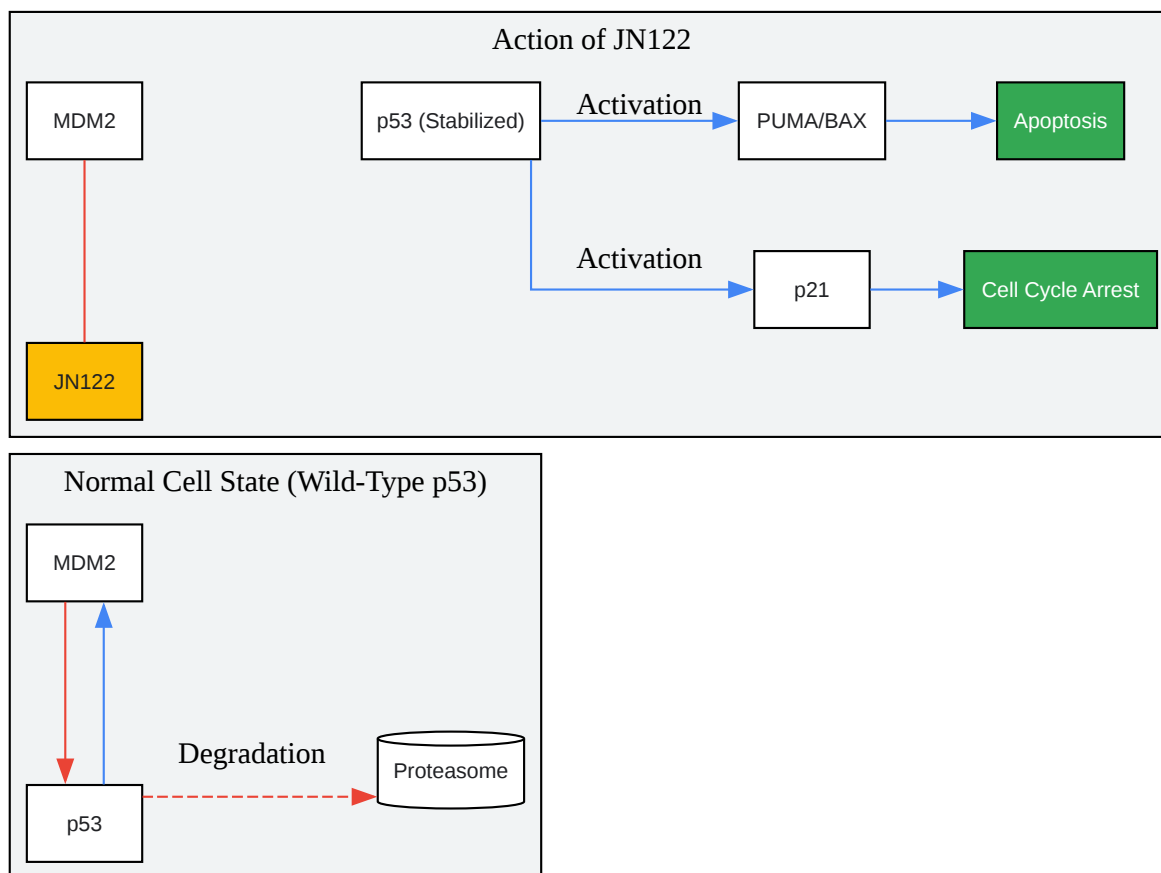
- HCT-116 cells are treated with varying concentrations of **JN122**.
- Following treatment, cells are lysed, and protein concentrations are determined.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
- The membrane is probed with primary antibodies against p53, p21, and MDM2.
- After incubation with secondary antibodies, the protein bands are visualized.
- Results have shown that **JN122** treatment leads to a dose-dependent increase in the protein levels of p53, p21, and MDM2.[\[4\]](#)

In Vivo Antitumor Efficacy Study

- A xenograft mouse model is established, for example, using MOLM-13 human acute myeloid leukemia cells.
- Once tumors are established, mice are treated with **JN122** orally at various doses (e.g., 25, 50, and 100 mg/kg).[\[4\]](#)
- Tumor growth and the body weight of the mice are monitored over time.
- The study concluded that **JN122** leads to an increase in median survival with good tolerability.[\[4\]](#)

Visualizations

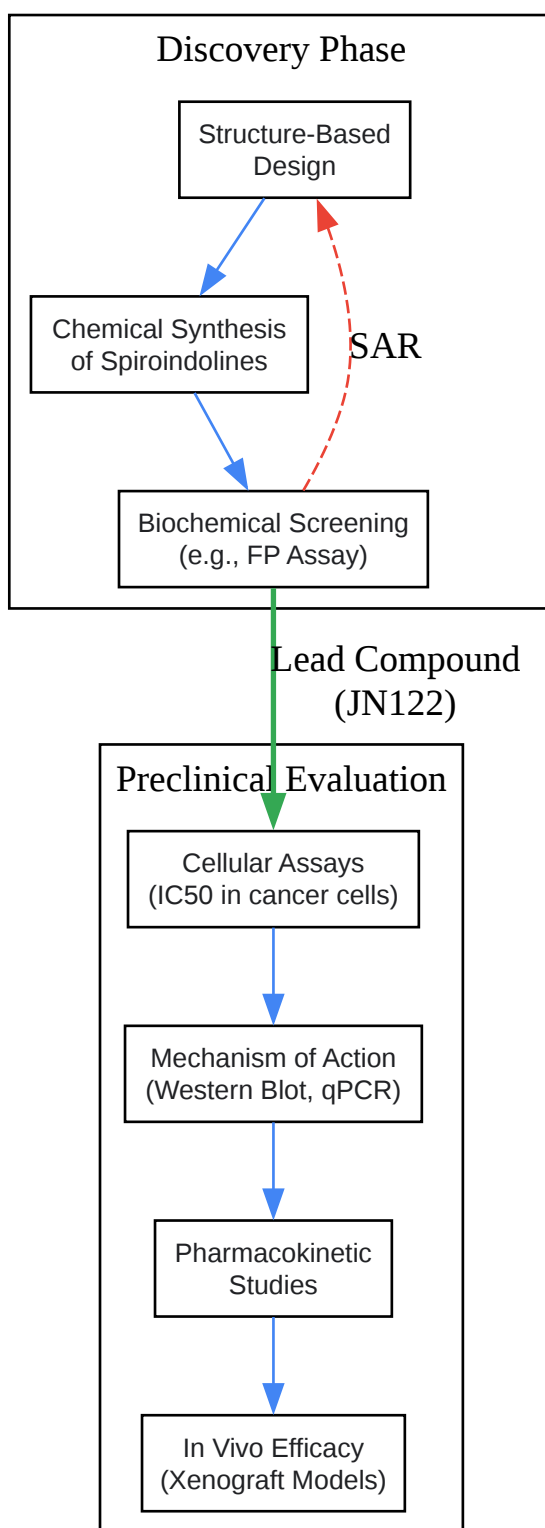
Signaling Pathway of JN122 Action



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Caption: Mechanism of action of **JN122** in reactivating the p53 pathway.

Experimental Workflow for JN122 Discovery and Evaluation



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Caption: Workflow from discovery to preclinical evaluation of **JN122**.

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